MS645 is a small molecule compound that functions as a potent inhibitor of bromodomain-containing proteins, specifically targeting the bromodomain 1 of the bromodomain and extraterminal domain family. It has gained attention for its role in inhibiting the proliferation of triple-negative breast cancer cells and its potential applications in targeted protein degradation therapies. The compound is characterized by a unique structural configuration that allows it to effectively bind to its target proteins, influencing their activity and stability.
MS645 was developed as part of a series of bivalent inhibitors designed to target bromodomain proteins. Its synthesis and biological activity have been documented in various scientific publications, highlighting its effectiveness against specific cancer cell lines and its mechanism of action involving protein-protein interactions.
MS645 is classified under small molecule inhibitors, specifically within the category of bromodomain inhibitors. These compounds are often utilized in research for their ability to modulate protein interactions and signaling pathways.
The synthesis of MS645 involves a multi-step chemical process that includes the formation of key intermediates followed by coupling reactions to achieve the final structure. The synthesis typically employs techniques such as:
The synthetic route includes:
MS645 features a thienodiazepine core linked by a 10-carbon alkyl chain to a chlorophenyl group. The molecular structure facilitates binding through hydrophobic interactions and hydrogen bonding with target proteins.
Crystallographic studies reveal that MS645 binds in a 1:1 stoichiometric manner with bromodomain 1, forming significant interactions that stabilize the complex. The structural data indicate that MS645's rigid configuration contributes to its potency as an inhibitor by maintaining optimal distances between functional groups necessary for interaction with the binding site.
MS645 undergoes several key interactions upon binding to bromodomain proteins:
Studies have shown that mutations at specific amino acid positions within the bromodomain can significantly reduce MS645's binding affinity, indicating the importance of these interactions in its mechanism of action.
The primary mechanism by which MS645 exerts its effects involves:
Experimental results demonstrate that MS645 leads to significant changes in cellular signaling pathways associated with cancer cell proliferation and survival, underscoring its potential therapeutic applications.
MS645 has significant implications in various fields:
BRD4, a member of the bromodomain and extraterminal (BET) protein family, functions as a master transcriptional regulator by binding acetylated lysine residues on histone tails via its tandem bromodomains (BD1 and BD2). This interaction facilitates RNA polymerase II (Pol II)-dependent transcription elongation through recruitment of the positive transcription elongation factor b (P-TEFb) complex and mediator proteins (MED1) to super-enhancers of oncogenes like MYC, BCL2, and FOSL1 [2] [10]. In cancer, BRD4 becomes dysregulated, leading to pathological overexpression of proliferation and anti-apoptotic genes. Triple-negative breast cancer (TNBC) exemplifies this dependency, where BRD4-driven transcription of E2F1-3 genes promotes unchecked cell cycle progression and tumor growth [1] [7]. The BET family’s conservation of bromodomain structure—comprising four α-helices (αZ, αA, αB, αC) forming a hydrophobic acetyl-lysine binding pocket—makes it a compelling target for pharmacological disruption [2] [9].
Table 1: Key Oncogenic Pathways Regulated by BRD4
Target Genes | Biological Function | Cancer Relevance |
---|---|---|
c-MYC | Cell proliferation | Hematologic malignancies, solid tumors |
E2F1-3 | Cell cycle progression | Triple-negative breast cancer |
BCL2 | Anti-apoptosis | Lymphoma, leukemia |
FOSL1 | Metastasis | Non-small cell lung cancer |
Early BET inhibitors (e.g., JQ1, I-BET) employed monovalent strategies to block individual bromodomains. These compounds competitively inhibit acetyl-lysine binding through a conserved asparagine residue in the BD pocket, displacing BRD4 from chromatin [2] [10]. However, monovalent inhibitors exhibit limitations:
Bivalent inhibitors represent a structural evolution to overcome these challenges. These compounds feature dual pharmacophores connected by a linker, enabling simultaneous engagement of both BD1 and BD2 domains. This spatial constraint induces synergistic conformational changes in BRD4, leading to prolonged chromatin dissociation and enhanced suppression of transcriptional complexes [3] [6]. MS645 exemplifies this class—a thienodiazepine-based bivalent inhibitor with picomolar affinity for BRD4’s tandem bromodomains (Ki = 18.4 nM) [6]. Unlike degraders (e.g., ARV-771), which eliminate BRD4 protein but trigger compensatory EGR1 activation, bivalent inhibitors sustain transcriptional repression without inducing resistance mechanisms [1] [7].
Table 2: Evolution of BET Inhibitor Chemotypes
Generation | Mechanism | Representative Agents | Key Advantages |
---|---|---|---|
Monovalent | Single BD inhibition | JQ1, I-BET762 | Broad preclinical activity |
Degraders | Proteolysis-targeting chimera | ARV-771, dBET1 | Complete BRD4 elimination |
Bivalent | Dual BD inhibition | MS645 | Sustained activity, reduced resistance |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0